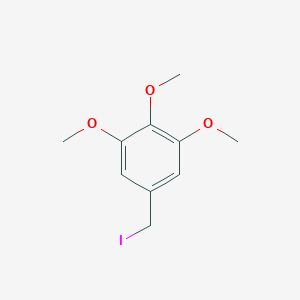

3,4,5-Trimethoxybenzyl iodide

Beschreibung

3,4,5-Trimethoxybenzyl iodide is a benzyl halide derivative characterized by three methoxy (-OCH₃) substituents on the aromatic ring and an iodine atom attached to the benzyl carbon.

Eigenschaften

Molekularformel |

C10H13IO3 |

|---|---|

Molekulargewicht |

308.11 g/mol |

IUPAC-Name |

5-(iodomethyl)-1,2,3-trimethoxybenzene |

InChI |

InChI=1S/C10H13IO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

MRBLMQBDPAINQJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CI |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of 3,4,5-Trimethoxybenzyl Iodide with Analogues

Key Observations:

- Reactivity : The iodide derivative exhibits superior leaving group ability compared to bromides, enhancing its utility in SN2 reactions .

- Molecular Weight : The iodine atom increases molecular weight significantly, which may reduce solubility in polar solvents relative to bromides .

- Crystallinity: Structural studies of 3,4,5-trimethoxybenzyl bromide reveal ordered molecular packing via powder X-ray diffraction . The iodide analogue likely exhibits similar conformations but with elongated C–I bonds (2.10–2.20 Å vs.

Reactivity and Functional Utility

- Nucleophilic Substitution : The iodide’s high reactivity enables efficient alkylation in synthesis, whereas the aldehyde (3,4,5-trimethoxybenzaldehyde) is more suited for condensation or oxidation reactions .

- Thermal Stability : Bromides and iodides are generally less stable than aldehydes due to weaker C–X bonds (X = Br, I). Iodides may decompose at lower temperatures compared to bromides .

Vorbereitungsmethoden

Finkelstein Reaction for Halide Exchange

The Finkelstein reaction is a cornerstone for converting benzyl chlorides to iodides. In this method, 3,4,5-trimethoxybenzyl chloride reacts with sodium iodide (NaI) in acetone under reflux. The reaction proceeds via an mechanism, where iodide displaces chloride, driven by the precipitation of sodium chloride.

Procedure :

-

Synthesis of 3,4,5-Trimethoxybenzyl Chloride :

-

Halide Exchange :

Yield and Purity :

-

Typical yields range from 70–85% with >90% purity (GC).

-

Challenges include residual solvent removal and iodide stability under light.

Hydroiodic Acid-Mediated Substitution of Benzyl Alcohol

Reduction of 3,4,5-Trimethoxybenzaldehyde to Benzyl Alcohol

3,4,5-Trimethoxybenzaldehyde, synthesized via oxidation of 1,2,3-trimethoxybenzene, is reduced to the corresponding alcohol using sodium borohydride (NaBH) in methanol.

Procedure :

-

Reduction :

-

3,4,5-Trimethoxybenzaldehyde (10 g) is dissolved in methanol (100 mL).

-

NaBH (2.5 eq) is added gradually at 0°C, followed by stirring at room temperature for 4 hours.

-

The alcohol is extracted with ethyl acetate and dried over MgSO.

-

-

Iodination :

Yield and Purity :

Alternative Pathways from Gallic Acid Derivatives

Methylation and Sequential Functionalization

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a renewable starting material. Sequential methylation, reduction, and iodination yield the target compound.

Procedure :

-

Methylation :

-

Reduction to Alcohol :

-

The acid is reduced with LiAlH in THF to 3,4,5-trimethoxybenzyl alcohol.

-

-

Iodination :

Yield and Purity :

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| Finkelstein Reaction | 3,4,5-Trimethoxybenzyl Chloride | NaI, Acetone | Reflux, 12 h | 70–85% | >90% |

| HI Substitution | 3,4,5-Trimethoxybenzyl Alcohol | HI (57%) | 100°C, 6 h | 60–75% | 85–90% |

| Gallic Acid Derivatization | Gallic Acid | Methyl sulfate, LiAlH, PI | Multi-step, 0–100°C | 40–50% | ~80% |

Mechanistic and Practical Considerations

Stability of 3,4,5-Trimethoxybenzyl Iodide

The compound is light-sensitive and prone to decomposition. Storage under inert atmosphere (N) at −20°C is recommended.

Scalability and Industrial Relevance

The Finkelstein route is preferred for large-scale synthesis due to fewer steps and higher yields. However, the requirement for anhydrous NaI and acetone increases costs.

Q & A

Q. What are the common synthetic routes for preparing 3,4,5-Trimethoxybenzyl iodide, and what parameters critically influence yield and purity?

The synthesis of 3,4,5-Trimethoxybenzyl iodide typically involves halogenation of 3,4,5-trimethoxybenzyl alcohol using hydroiodic acid (HI) under controlled conditions. Key parameters include reaction temperature (optimized between 0–25°C to minimize side reactions), stoichiometric excess of HI, and inert atmosphere to prevent oxidation. Purification via column chromatography or recrystallization is critical to isolate the product from by-products like dialkyl ethers or unreacted alcohol. Analogous methods for benzyl bromide derivatives (e.g., 3,4,5-trimethoxybenzyl bromide) suggest similar optimization strategies .

Q. How can structural characterization of 3,4,5-Trimethoxybenzyl iodide be performed using spectroscopic and crystallographic techniques?

- NMR Spectroscopy : H and C NMR can confirm the methoxy group positions and benzyl iodide linkage. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while the benzyl CH group appears as a singlet near δ 4.8 ppm.

- Powder X-ray Diffraction (PXRD) : If single crystals are unavailable, PXRD combined with direct-space genetic algorithms (e.g., as implemented in SHELX programs) can determine crystal structures by refining molecular conformations against experimental diffraction data .

Q. What are the primary applications of 3,4,5-Trimethoxybenzyl iodide in pharmaceutical research?

This compound serves as a key intermediate in synthesizing pyrimidine derivatives like Trimethoprim, an antibiotic. The 3,4,5-trimethoxybenzyl moiety enhances binding to bacterial dihydrofolate reductase. Its reactivity in nucleophilic substitutions (e.g., coupling with pyrimidine amines) is leveraged to construct pharmacophores .

Advanced Research Questions

Q. How can impurities in 3,4,5-Trimethoxybenzyl iodide-derived pharmaceuticals (e.g., Trimethoprim) be identified and quantified?

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify impurities. For example, 3,4,5-trimethoxybenzoic acid (a common hydrolytic by-product) and 5-(3,4,5-trimethoxybenzyl)pyrimidin-2,4-diol (an oxidative derivative) are monitored using validated methods with reference standards .

Q. What computational strategies predict the reactivity of 3,4,5-Trimethoxybenzyl iodide in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies for SN2 reactions. Solvent effects (e.g., polar aprotic vs. protic media) are simulated using continuum solvation models. Molecular docking studies further explore steric and electronic interactions in enzymatic environments (e.g., bacterial dihydrofolate reductase) .

Q. How do structural modifications to the 3,4,5-trimethoxybenzyl group impact biological activity in drug design?

Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens). In vitro assays (e.g., minimum inhibitory concentration, MIC) assess antimicrobial potency, while crystallographic data (e.g., from SHELXL-refined structures) reveal binding interactions .

Q. What challenges arise in crystallizing 3,4,5-Trimethoxybenzyl iodide, and how are they addressed?

The compound’s high molecular weight and flexibility often hinder single-crystal formation. Techniques like solvent vapor diffusion or co-crystallization with stabilizing agents (e.g., crown ethers) improve crystal quality. For non-crystalline samples, PXRD paired with genetic algorithm-based refinements resolves structural ambiguities .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesizing 3,4,5-Trimethoxybenzyl Iodide

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Minimizes HI decomposition |

| HI Stoichiometry | 1.5–2.0 equivalents | Ensures complete substitution |

| Purification Method | Column chromatography | Removes polar by-products |

Table 2: Common Analytical Techniques for Impurity Profiling

| Impurity | Detection Method | Reference Standard |

|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | HPLC-UV (λ = 254 nm) | USP Trimethoprim standards |

| Oxidized pyrimidine derivatives | LC-MS (m/z 290.32) | ACI 203115 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.